molecular formula C15H14ClN3O B1344956 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline CAS No. 1142201-76-0

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline

Cat. No. B1344956
M. Wt: 287.74 g/mol
InChI Key: VIHRPERXAGGJDX-UHFFFAOYSA-N
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Description

The compound 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a 1,2,4-oxadiazol ring, a common motif in medicinal chemistry due to its resemblance to carboxylic acid bioisosteres, and an isopropyl group which may influence its physical and chemical properties.

Synthesis Analysis

The synthesis of related chloroquinoline compounds has been demonstrated using benign methodologies. For instance, substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines were synthesized via reactions of substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution. This process was facilitated by ultrasound irradiation at room temperature, yielding 72-90% of the product. The method is noted for its simplicity, safety, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be characterized using various spectroscopic techniques. In the case of the substituted isoxazolines mentioned earlier, characterization was achieved through (1)H NMR, (13)C NMR, IR, elemental analysis, and mass spectral data . These techniques would similarly be applicable to the analysis of 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline, providing detailed information about its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 1,2,4-oxadiazol ring can be complex. For example, selective reduction of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines leads to tetrahydro derivatives, which can isomerize to 2-acylaminopyrazolo[5,1-a]isoquinolines. This transformation supports the Type-2 Boulton–Katritzky rearrangement mechanism, indicating that the oxadiazol ring can participate in ring transformation reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline are not detailed in the provided papers, we can infer that the presence of the chloro and isopropyl groups would affect its lipophilicity, potentially improving its pharmacokinetic properties. The oxadiazol ring could also influence the compound's acidity and basicity, as well as its ability to form hydrogen bonds, which are important factors in drug-receptor interactions.

Scientific Research Applications

Antimicrobial Properties

Compounds containing quinoline and oxadiazole derivatives, similar to 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline, have shown promising antimicrobial properties. For instance, a study by Desai and Dodiya (2014) synthesized and characterized compounds with quinoline and oxadiazole derivatives, which demonstrated significant antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Similar findings were reported by Dodiya, Shihory, and Desai (2012) in their study on quinoline-oxadiazole-based azetidinone derivatives.

Synthesis and Characterization Techniques

Research has also focused on the synthesis and characterization of such compounds. For instance, Singh et al. (1996) investigated the synthesis of 2-(pyrazol-1-yl)quinolines, which are structurally related, providing insights into the molecular conformation and stereochemistry.

Crystal Structure Analysis

Crystal structure analysis of related compounds has been a key area of research. Gotoh and Ishida (2020) examined the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids, offering valuable information on molecular interactions and crystalline properties.

Anticancer Evaluation

Some studies have focused on the potential anticancer properties of quinoline and oxadiazole derivatives. Salahuddin, Mazumder, and Shaharyar (2014) synthesized derivatives of quinoline-oxadiazole and tested their activity against various cancer cell lines, indicating potential applications in cancer therapy.

Thermodynamic Properties

Investigations into the thermodynamic properties of oxadiazole derivatives in different solvents have been conducted, as seen in the study by Godhani et al. (2013). Such research provides insight into the solubility and stability of these compounds, which are crucial for their potential applications.

Synthesis of Heterocyclic Derivatives

There's ongoing research into the synthesis of novel heterocyclic compounds that include quinoline and oxadiazole moieties. Aleksanyan and Hambardzumyan (2020) reported the synthesis of quinolinyl-substituted heterocycles, exploring the potential for diverse chemical applications.

Antioxidant Activity

The antioxidant potential of quinoline derivatives has also been studied. For example, Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives and evaluated their ABTS radical-scavenging activity, indicating their potential as antioxidants.

properties

IUPAC Name

3-(2-chloro-6-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-8(2)15-18-14(19-20-15)11-7-10-6-9(3)4-5-12(10)17-13(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHRPERXAGGJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149825
Record name Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline

CAS RN

1142201-76-0
Record name Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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